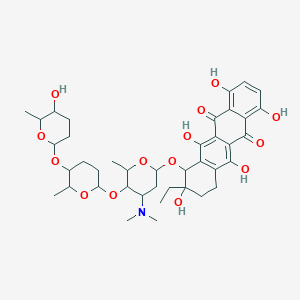

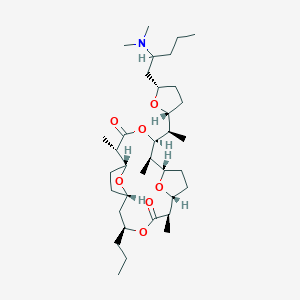

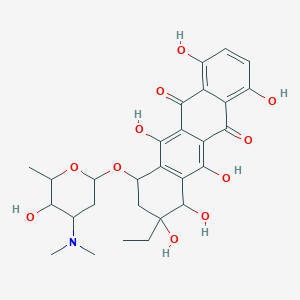

Obelmycin E

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Obelmycin E is a natural product that belongs to the family of ansamycin antibiotics. It was first discovered in the late 1960s and has since been the subject of extensive research due to its potential therapeutic properties. Obelmycin E has been found to exhibit potent cytotoxic activity against cancer cells, making it a promising candidate for the development of new cancer treatments.

Scientific Research Applications

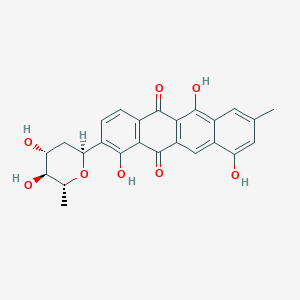

Antibacterial and Anticancer Properties

Obelmycin E, identified as an analogue of Rhodomycin, shows significant antibacterial activity, particularly against Gram-positive bacteria. It also exhibits cytotoxicity against certain cancer cell lines. For instance, Obelmycin, along with other analogues, demonstrated an IC50 of 8.8 μg/ml against the HeLa cell line, although no cytotoxicity was found against L929, highlighting its potential in cancer treatment (Holkar et al., 2013).

Drug Delivery and Sensing Techniques

Recent advancements in drug delivery systems have emphasized the need for efficient methods to deliver Obelmycin E and similar compounds. For example, innovative approaches like photochemical internalization, ultrasound, and nanoparticle formation have been explored to enhance the drug's therapeutic efficacy and reduce side effects. These methods aim to provide targeted drug delivery, which is crucial for maximizing the clinical benefits of Obelmycin E in cancer therapy (Yu et al., 2016).

Role in DNA Damage and Repair

Obelmycin E, like other bleomycins, targets DNA, causing strand breaks and oxidative damage. This mechanism is central to its effectiveness in cancer treatment. Studies have shown that Obelmycin E induces DNA damage, which plays a critical role in its anticancer properties. The understanding of this process is essential for optimizing its clinical use and reducing potential toxicities (Bolzán & Bianchi, 2018).

Molecular Interactions and Mechanisms

Exploring the molecular interactions of Obelmycin E with DNA and other cellular components provides insights into its mechanism of action. For example, studies focusing on the interaction between Obelmycin E and nucleic acids have utilized techniques like electrochemical impedance spectroscopy to understand these interactions at a molecular level. This research helps in developing more effective drug formulations and understanding the drug's pharmacodynamics (Erdem & Congur, 2013).

Implications for Immune System Interaction

Obelmycin E has been observed to interact with the immune system in complex ways, impacting both tumor cell death and the proliferation of regulatory T cells. This dual effect suggests that while Obelmycin E can enhance anticancer immune responses, it may also trigger mechanisms that counteract these effects, such as the expansion of regulatory T cells. Understanding this ambivalent role is crucial for developing strategies that maximize its antitumor effects while minimizing potential adverse immune responses (Bugaut et al., 2013).

properties

CAS RN |

107826-17-5 |

|---|---|

Product Name |

Obelmycin E |

Molecular Formula |

C30H30N4O8 |

Molecular Weight |

771.8 g/mol |

IUPAC Name |

10-[4-(dimethylamino)-5-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C40H53NO14/c1-7-40(49)15-14-20-29(35(46)33-32(34(20)45)36(47)30-23(43)8-9-24(44)31(30)37(33)48)39(40)55-28-16-21(41(5)6)38(19(4)52-28)54-27-13-11-25(18(3)51-27)53-26-12-10-22(42)17(2)50-26/h8-9,17-19,21-22,25-28,38-39,42-46,49H,7,10-16H2,1-6H3 |

InChI Key |

DEMGNRGNMQOOAO-UHFFFAOYSA-N |

SMILES |

CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)OC5CCC(C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O |

Canonical SMILES |

CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)OC5CCC(C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O |

synonyms |

obelmycin E |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[6-[bis(2-methoxy-2-oxoethyl)amino]-5-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B218252.png)

![(2Z,4E)-8-[(3aS,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2,8-dihydroxy-5-methyl-6-oxoocta-2,4-dienoic acid](/img/structure/B218281.png)

![methyl 2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]butanoyl]amino]propanoate](/img/structure/B218286.png)